molecular formula C10H6F3NO B2747235 7-(trifluoromethyl)-1H-indole-3-carbaldehyde CAS No. 172216-99-8

7-(trifluoromethyl)-1H-indole-3-carbaldehyde

Cat. No.: B2747235
CAS No.: 172216-99-8
M. Wt: 213.159
InChI Key: GDUUDMQIHBCSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. The presence of a trifluoromethyl group at the 7th position and an aldehyde group at the 3rd position of the indole ring structure imparts unique chemical properties to this compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-1H-indole-3-carbaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde group onto the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of the indole ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow chemistry techniques allow for better control over reaction conditions and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

7-(Trifluoromethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-1H-indole-3-carbaldehyde is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

  • 7-(Trifluoromethyl)-1H-indole-3-carboxylic acid
  • 7-(Trifluoromethyl)-1H-indole-3-methanol
  • 7-(Trifluoromethyl)-1H-indole-3-thiol

Comparison: 7-(Trifluoromethyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups, which confer distinct reactivity and biological activity. Compared to its carboxylic acid and alcohol analogs, the aldehyde group allows for additional chemical modifications and interactions with biological targets .

Biological Activity

7-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may facilitate interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and other relevant biological effects.

The compound can be synthesized through various methods, often involving the functionalization of indole derivatives. Its structure includes a trifluoromethyl group and an aldehyde functional group, which are pivotal for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In studies assessing various indole derivatives, this compound was found to inhibit the growth of several bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has shown effectiveness against breast cancer cell lines (MDA-MB-231), inducing apoptosis and affecting cell cycle progression. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23110.0Induction of apoptosis
A-54922.09Microtubule destabilization
MCF-76.40Cell cycle arrest

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity.
  • Microtubule Disruption : Similar to other indole derivatives, it may act as a microtubule-destabilizing agent, which is critical for cancer cell proliferation .
  • Apoptotic Pathways : Studies have shown that treatment with this compound leads to morphological changes indicative of apoptosis, such as membrane blebbing and nuclear disintegration .

Case Studies

  • Study on MDA-MB-231 Cells :
    • Objective : To evaluate the cytotoxic effects and mechanism of action.
    • Findings : The compound induced significant apoptosis at concentrations as low as 1 μM and enhanced caspase-3 activity by 33% at higher concentrations (10 μM)【3】.
  • Microtubule Assembly Inhibition :
    • Objective : To assess the impact on microtubule dynamics.
    • Findings : The compound inhibited microtubule assembly by approximately 40% at a concentration of 20 μM【4】【5】.

Properties

IUPAC Name

7-(trifluoromethyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7-6(5-15)4-14-9(7)8/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUUDMQIHBCSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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